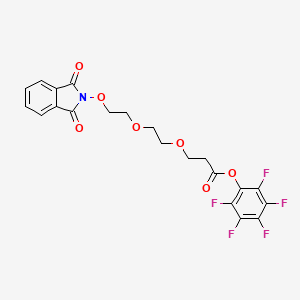

Ald-Ph-amido-PEG1-C2-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It serves as a bridge between antibodies and drug molecules in ADCs.

- ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs, enhancing targeted therapy.

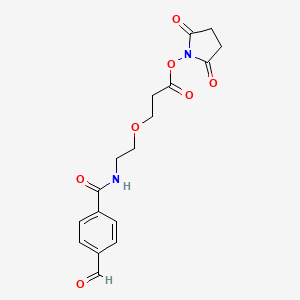

Ald-Ph-amido-PEG1-C2-NHS ester: is a non-cleavable linker containing a single polyethylene glycol (PEG) unit.

Preparation Methods

Synthetic Route: The synthesis involves coupling the linker to an antibody or protein via its primary amines.

Reaction Conditions: The reaction typically occurs under mild conditions, using NHS (N-hydroxysuccinimide) ester chemistry.

Industrial Production: While specific industrial methods may vary, the compound is synthesized on a larger scale for ADC production.

Chemical Reactions Analysis

Reactions: Ald-Ph-amido-PEG1-C2-NHS ester does not undergo cleavage during ADC delivery.

Common Reagents: NHS esters, amines, and buffers are used.

Major Products: The major product is the covalent linkage between the antibody and the drug payload.

Scientific Research Applications

Chemistry: Used in ADC development, enabling targeted drug delivery.

Biology: Facilitates selective drug release within tumor cells.

Medicine: Enhances therapeutic efficacy while minimizing off-target effects.

Industry: Vital for ADC-based cancer therapies.

Mechanism of Action

Molecular Targets: The linker connects the antibody (targeting specific antigens) to the drug payload.

Pathways: Upon binding to the antigen, the ADC is internalized, and the drug payload exerts its cytotoxic effects.

Comparison with Similar Compounds

Uniqueness: Ald-Ph-amido-PEG1-C2-NHS ester’s non-cleavable nature distinguishes it from cleavable linkers.

Similar Compounds: Other ADC linkers include Ald-Ph-amido-PEG2-C2-NHS ester and various cleavable linkers.

Properties

CAS No. |

2101206-80-6 |

|---|---|

Molecular Formula |

C17H18N2O7 |

Molecular Weight |

362.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate |

InChI |

InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24) |

InChI Key |

ONVNDJSKJDFLTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10818371.png)

![methyl (1R,4aR,7R,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818379.png)

![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)

![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10818403.png)

![[(7R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818407.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)

![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)

![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)

![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)